![molecular formula C25H20N6O7S2 B13811737 2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays due to their ability to undergo reduction to form colored formazans, which can be easily quantified.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM typically involves multi-step organic reactions. The starting materials usually include benzothiazole derivatives, carboxylic acids, and sulfoethylcarbamoyl phenyl compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures would be in place to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It is commonly reduced to form colored formazans, which are used in biochemical assays.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or biological reductants are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields formazans, which are intensely colored and can be easily detected.
科学的研究の応用
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM has several applications in scientific research:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Chemistry: Utilized in various chemical reactions and as a reagent in analytical chemistry.
Industry: Employed in the production of dyes and pigments due to its color-changing properties.
作用機序
The compound exerts its effects primarily through its ability to undergo reduction to form colored formazans. This reaction is often catalyzed by enzymes or other biological reductants. The molecular targets and pathways involved depend on the specific application, such as enzyme activity assays or cell viability tests.
類似化合物との比較
Similar Compounds
Tetrazolium Blue (BT): Another tetrazolium salt used in similar biochemical assays.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation and cytotoxicity assays.
Uniqueness
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is unique due to its specific functional groups, which may confer distinct reactivity and applications compared to other tetrazolium salts. Its sulfoethylcarbamoyl group, for example, might enhance its solubility and interaction with biological molecules.
特性
分子式 |
C25H20N6O7S2 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
2-[[4-[2-(1,3-benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C25H20N6O7S2/c1-38-20-14-17(24(33)34)10-11-19(20)30-28-22(29-31(30)25-27-18-4-2-3-5-21(18)39-25)15-6-8-16(9-7-15)23(32)26-12-13-40(35,36)37/h2-11,14H,12-13H2,1H3,(H2-,26,32,33,34,35,36,37) |
InChIキー |
HMVVRELLZIOWHL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)N2N=C(N=[N+]2C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)C(=O)NCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


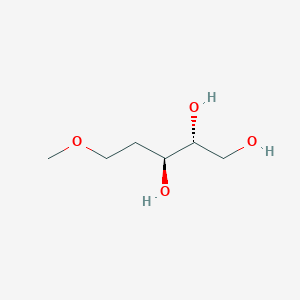
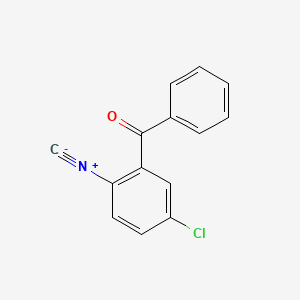
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
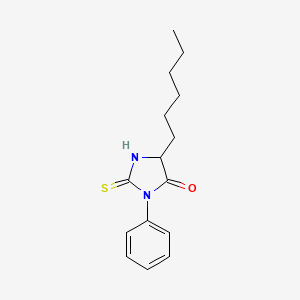
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
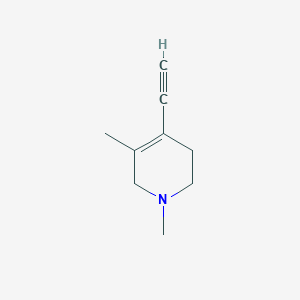

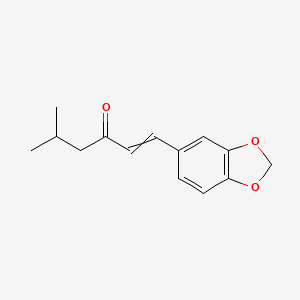
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
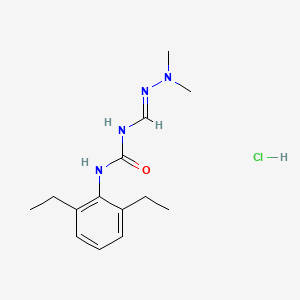
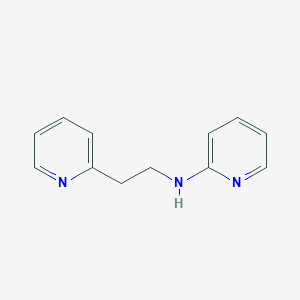
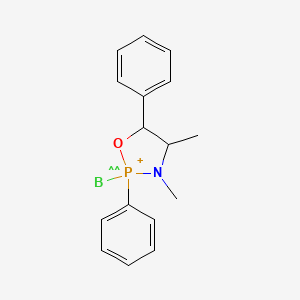
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

